molecular formula C17H15ClO7 B12411032 Europinidin Chloride-d3

Europinidin Chloride-d3

Cat. No.: B12411032
M. Wt: 369.8 g/mol
InChI Key: DXJJMWFCXMSDNC-NIIDSAIPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of europinidin-d3 (chloride) typically involves the methylation of delphinidin. The reaction conditions often include the use of methanol and hydrochloric acid as reagents. The process involves the O-methylation of the hydroxyl groups on the delphinidin molecule to produce europinidin-d3 (chloride) .

Industrial Production Methods

Industrial production of europinidin-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Europinidin-d3 (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Europinidin-d3 (chloride) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Europinidin-d3 (chloride) is unique due to its O-methylation, which enhances its stability and solubility compared to other anthocyanidins. This modification also contributes to its distinct bluish-red color and potential therapeutic applications .

Properties

Molecular Formula

C17H15ClO7

Molecular Weight

369.8 g/mol

IUPAC Name

2-(3,4-dihydroxy-5-methoxyphenyl)-5-(trideuteriomethoxy)chromenylium-3,7-diol;chloride

InChI

InChI=1S/C17H14O7.ClH/c1-22-13-5-9(18)6-14-10(13)7-12(20)17(24-14)8-3-11(19)16(21)15(4-8)23-2;/h3-7H,1-2H3,(H3-,18,19,20,21);1H/i1D3;

InChI Key

DXJJMWFCXMSDNC-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC2=[O+]C(=C(C=C12)O)C3=CC(=C(C(=C3)OC)O)O)O.[Cl-]

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O.[Cl-]

Origin of Product

United States

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